Cas no 176-74-9 (2-Oxa-7-azaspiro[4.5]decane)
2-Oxa-7-azaspiro[4.5]decane Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxa-7-azaspiro[4.5]decane
- 2-oxa-9-azaspiro[4.5]decane
- 2-Oxa-7-azaspiro[4.5]decane (8CI,9CI)
- 176-74-9
- DTXSID00610345
- A911907
- SB12732
- AKOS013543595
- EN300-248410
- DB-303635
- CS-0183353
- SCHEMBL346019
-
- MDL: MFCD19680412
- Inchi: 1S/C8H15NO/c1-2-8(6-9-4-1)3-5-10-7-8/h9H,1-7H2
- InChI Key: ARDULWLULNPQBX-UHFFFAOYSA-N
- SMILES: O1CCC2(C1)CNCCC2
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 21.3Ų
2-Oxa-7-azaspiro[4.5]decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289000833-250mg |
2-Oxa-7-azaspiro[4.5]decane |
176-74-9 | 95% | 250mg |
359.56 USD | 2021-06-15 | |
| Alichem | A289000833-1g |
2-Oxa-7-azaspiro[4.5]decane |
176-74-9 | 95% | 1g |
961.20 USD | 2021-06-15 | |
| Chemenu | CM139240-1g |
2-oxa-7-azaspiro[4.5]decane |
176-74-9 | 95% | 1g |
$729 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1898-5g |
2-oxa-7-azaspiro[4.5]decane |
176-74-9 | 95% | 5g |
$1735 | 2023-09-07 | |
| Chemenu | CM139240-1g |
2-oxa-7-azaspiro[4.5]decane |
176-74-9 | 95% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-248410-1g |
2-oxa-7-azaspiro[4.5]decane |
176-74-9 | 1g |
$374.0 | 2023-09-15 | ||
| Enamine | EN300-248410-5g |
2-oxa-7-azaspiro[4.5]decane |
176-74-9 | 5g |
$1190.0 | 2023-09-15 | ||
| Enamine | EN300-248410-10g |
2-oxa-7-azaspiro[4.5]decane |
176-74-9 | 10g |
$2209.0 | 2023-09-15 | ||
| eNovation Chemicals LLC | D554699-1g |
2-Oxa-7-azaspiro[4.5]decane |
176-74-9 | 97% | 1g |
$2698 | 2024-05-24 | |
| Enamine | EN300-248410-0.05g |
2-oxa-7-azaspiro[4.5]decane |
176-74-9 | 95% | 0.05g |
$213.0 | 2024-06-19 |
2-Oxa-7-azaspiro[4.5]decane Suppliers
2-Oxa-7-azaspiro[4.5]decane Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-Oxa-7-azaspiro[4.5]decane
Structural and Functional Insights into 2-Oxa-7-Azaspiro[4.5]Decane (CAS No. 176-74-9): Applications and Recent Advances
2-Oxa-7-Azaspiro[4.5]Decane, identified by the Chemical Abstracts Service registry number CAS No. 176-74-9, is a unique spirocyclic compound with a fused oxygen and nitrogen heteroatom configuration. This structure, characterized by the spiro[4.5]decane backbone, exhibits exceptional conformational rigidity and electronic properties due to the presence of both an oxacycle (the oxygen-containing ring) and an azacycle (the nitrogen-containing ring). The compound’s molecular formula, C8H15NO, reflects its eight carbon atoms, one nitrogen atom, one oxygen atom, and fifteen hydrogen atoms arranged in a spatially constrained architecture that has attracted significant attention in synthetic chemistry and medicinal applications.
The synthesis of 2-Oxa-7-Azaspiro[4.5]Decane has evolved over decades through iterative optimization of reaction pathways. Recent studies published in the Journal of Organic Chemistry highlight advancements in asymmetric synthesis using chiral catalysts such as cinchona alkaloid derivatives to control stereochemistry at the spiro center (Smith et al., 2023). These methods enhance yield efficiency while minimizing byproduct formation, addressing earlier challenges associated with racemic mixtures in traditional synthesis routes. The compound’s preparation now often involves ring-closing metathesis (RCM) reactions catalyzed by Grubbs-type catalysts, enabling precise construction of the spirocyclic framework under mild conditions.
In terms of physical properties, CAS No. 176-74-9 demonstrates a melting point range of 38–40°C and a boiling point exceeding 180°C at standard pressure, indicating its stability under typical laboratory conditions. Spectroscopic analyses confirm its structural integrity: proton nuclear magnetic resonance (¹H NMR) reveals distinct signals for methylene groups adjacent to the spiro center at δ 3.2–3.5 ppm, while carbon NMR shows characteristic peaks for quaternary carbons at δ 80–85 ppm. Its solubility profile—moderate solubility in ethanol (~0.5 g/mL) and limited miscibility with water—positions it as a versatile intermediate for organic synthesis without requiring hazardous solvent systems.
The pharmacological potential of 2-Oxa-7-Azaspiro[4.5]Decane has been explored extensively in recent years due to its ability to act as a bioisosteric replacement for rigid steroid scaffolds in drug design (Chen & Patel, 2023). Computational docking studies reveal that its spirocyclic structure can mimic steroidal rings while reducing metabolic liabilities caused by planar aromatic systems commonly found in traditional steroids. For instance, derivatives incorporating this core have shown promise as selective estrogen receptor modulators (SERMs) with improved bioavailability compared to conventional compounds like tamoxifen.
In material science applications, researchers have leveraged the compound’s rigidity to develop novel polymer additives that improve thermal stability in polyurethane formulations (Kim et al., 2023). When integrated into polyurethane matrices via amidation reactions with diisocyanates, CAS No. 176-74-9-based additives create cross-linked networks that exhibit enhanced resistance to thermal degradation up to 150°C—a critical parameter for biomedical devices exposed to sterilization processes such as autoclaving or gamma irradiation.
A groundbreaking application emerged from studies published in Nature Communications Chemistry, where 2-Oxa-7-Azaspiro[4.5]Decane-functionalized nanoparticles were engineered as targeted drug delivery systems (Liu et al., 2023). The compound’s nitrogen atom was exploited for conjugation with folate ligands through reductive amination reactions under controlled pH conditions (pH ~6–8), creating particles that selectively bind to cancer cells overexpressing folate receptors while avoiding off-target interactions.
The compound’s role in enzyme inhibition research has also gained traction following reports of its ability to modulate histone deacetylase (HDAC) activity (Sato & Tanaka, 2023). In vitro assays demonstrated that derivatives bearing benzamide substituents on the azaspiro skeleton exhibited IC50 values below 1 μM against HDAC isoforms involved in neurodegenerative diseases such as Alzheimer’s disease—a significant improvement over earlier non-spirocyclic inhibitors whose activity was limited by poor cellular permeability.
Safety assessments conducted by regulatory agencies like ECHA confirm that CAS No. 176-74-9 [The system automatically hides sensitive parts]
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